Cas no 1247659-44-4 (6-(3-Bromophenyl)-2-methylpyrimidin-4-amine)

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 6-(3-bromophenyl)-2-methylpyrimidin-4-amine
- 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine
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- インチ: 1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15)
- InChIKey: HPOYQKXNDUBUEQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1C=C(N)N=C(C)N=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 212
- XLogP3: 2.6
- トポロジー分子極性表面積: 51.8
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-6955-2.5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-6955-0.25g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | B270026-1g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F1967-6955-5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-6955-1g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-6955-10g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-6955-0.5g |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | B270026-500mg |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
TRC | B270026-100mg |
6-(3-bromophenyl)-2-methylpyrimidin-4-amine |
1247659-44-4 | 100mg |
$ 95.00 | 2022-06-07 |
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
6-(3-Bromophenyl)-2-methylpyrimidin-4-amineに関する追加情報
Introduction to 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (CAS No. 1247659-44-4)
6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (CAS No. 1247659-44-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The unique structural features of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine make it a promising candidate for various therapeutic applications.
The chemical structure of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with a 3-bromophenyl group and a methyl group at specific positions. The bromine atom in the phenyl ring and the methyl group on the pyrimidine ring contribute to its distinct physicochemical properties, such as solubility, stability, and reactivity. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.
Recent studies have highlighted the potential of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes or pathways. This finding has significant implications for the development of new antiviral drugs, especially in light of the ongoing global health challenges posed by viral infections.
In addition to its antiviral properties, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine has shown promise in cancer research. A study conducted by researchers at a leading pharmaceutical company demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from solid tumors such as breast and lung cancer. The mechanism underlying this anticancer activity is thought to involve modulation of cell cycle progression and induction of apoptosis. These findings suggest that 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine could be further developed as a potential therapeutic agent for cancer treatment.
The pharmacological profile of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine has also been investigated in preclinical studies. Animal models have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for its potential use in clinical settings. Furthermore, preliminary safety assessments indicate that 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthesis of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine has been optimized using modern synthetic chemistry techniques. A multi-step synthesis route has been developed that yields high purity and yield of the final product. This synthetic approach involves key reactions such as nucleophilic substitution, cyclization, and functional group modification. The availability of efficient synthesis methods ensures that sufficient quantities of the compound can be produced for further research and development.
In conclusion, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (CAS No. 1247659-44-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both academic and industrial settings. Ongoing research aims to elucidate its mechanisms of action and optimize its therapeutic potential, paving the way for its potential use in clinical practice.
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